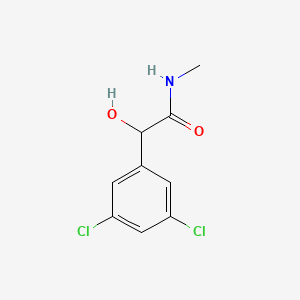![molecular formula C17H21N3O3 B6637308 1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B6637308.png)
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as PHCCC, and it is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). The mGluR4 is a G protein-coupled receptor that is highly expressed in the central nervous system, and its activation has been linked to various physiological and pathological processes.
Mécanisme D'action
PHCCC binds to a site on the mGluR4 receptor that is distinct from the glutamate binding site. This binding results in a conformational change in the receptor, leading to an increase in its activity. The increased activity of mGluR4 results in a reduction in the release of glutamate, which in turn reduces the excitability of neurons.
Biochemical and physiological effects:
PHCCC has been shown to have a range of biochemical and physiological effects. In animal studies, PHCCC has been shown to reduce the severity of motor symptoms in Parkinson's disease by reducing the release of glutamate. PHCCC has also been shown to reduce anxiety-like behavior in animal models. Additionally, PHCCC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PHCCC is its selectivity for mGluR4. This selectivity allows for the specific modulation of this receptor without affecting other receptors in the brain. Additionally, PHCCC has a long half-life, which allows for sustained modulation of mGluR4 activity. However, one limitation of PHCCC is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
1. Investigating the potential therapeutic applications of PHCCC in other neurological disorders such as Huntington's disease and epilepsy.
2. Developing more potent and selective positive allosteric modulators of mGluR4.
3. Investigating the effects of chronic administration of PHCCC on mGluR4 activity and the development of tolerance.
4. Investigating the effects of PHCCC on synaptic plasticity and long-term potentiation.
5. Investigating the potential use of PHCCC as a tool for studying the role of mGluR4 in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of PHCCC involves the reaction of 2-(2-oxo-1,3-dihydro-2H-benzimidazol-5-yl)propanoic acid with cyclopentanone in the presence of a reducing agent. The resulting product is then reacted with 1-(tert-butoxycarbonyl) piperazine to form the final compound.
Applications De Recherche Scientifique
PHCCC has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. The positive allosteric modulation of mGluR4 by PHCCC has been shown to reduce the release of glutamate, a neurotransmitter that is implicated in the pathogenesis of these disorders. Additionally, PHCCC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12(19-16(22)17(23)8-4-5-9-17)11-20-15(21)14-7-3-2-6-13(14)10-18-20/h2-3,6-7,10,12,23H,4-5,8-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMIAKHPBKEYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C=N1)NC(=O)C3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)



![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637266.png)
![[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637273.png)
![4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide](/img/structure/B6637279.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B6637287.png)
![1-[3-[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydroquinolin-2-one](/img/structure/B6637289.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone](/img/structure/B6637302.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B6637314.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B6637325.png)